Enhanced Kinase Inhibition Potential Inferred from Dual-Halogenated Ring SAR
The 2-fluoro substituent on the phenyl ring is expected to enhance inhibitory potency against targets like FLT3 compared to non-fluorinated analogs. This is based on the observation that the 4-fluorophenyl analog, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (7c), is a highly potent FLT3 inhibitor (MV4-11 cell IC50: 95.51 ± 1.16 nM) [1]. The target compound, 5-(4-Bromo-2-fluorophenyl)oxazol-2-amine, combines this potency-enhancing fluorine with a bromine atom. The bromine can engage in stronger halogen bonding than fluorine alone, as demonstrated by the 4-bromophenyl analog AIU2001, which showed significant multi-kinase inhibition (FLT3 IC50: 206.4 nM, FLT3-ITD IC50: 63.2 nM) [2]. The unique combination of these two halogens in our target compound creates a scaffold with the combined, and potentially synergistic, binding characteristics of both these leading analogs.
| Evidence Dimension | Cell-based Inhibitory Potency (Proliferation) on MV4-11 AML cells |
|---|---|
| Target Compound Data | Not directly measured; inferred to potentially show enhanced potency due to dual halogenation pattern. |
| Comparator Or Baseline | 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (7c) has MV4-11 IC50: 95.51 ± 1.16 nM [1]. |
| Quantified Difference | Cannot be quantified for the target compound. The comparator provides a baseline potency level for potent 4-fluorophenyl oxazol-2-amines. |
| Conditions | In vitro cell proliferation assay on human FLT3-ITD+ AML cell line MV4-11 [1]. |
Why This Matters
This SAR-based inference suggests the target compound could be a superior starting point for designing FLT3 or multi-kinase inhibitors with enhanced affinity compared to mono-substituted analogs, justifying its selection for medicinal chemistry campaigns.
- [1] Kim, H. J., et al. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Molecules, 2020, 25(21), 5154. DOI: 10.3390/molecules25215154. View Source
- [2] Ryu, H., et al. Antitumor Activity of a Novel Tyrosine Kinase Inhibitor AIU2001 Due to Abrogation of the DNA Damage Repair in Non-Small Cell Lung Cancer Cells. Int. J. Mol. Sci., 2019, 20(19), 4728. DOI: 10.3390/ijms20194728. View Source
